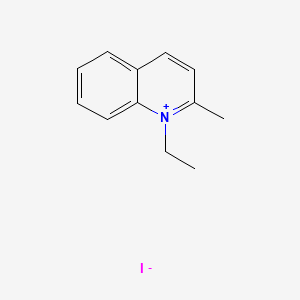

1-Ethyl-2-methylquinolinium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-2-methylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N.HI/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVSHJVOKFWBJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883465 | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Ethylquinaldinium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-55-3 | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylquinaldinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-2-methylquinolinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TYE5J46RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Quinaldine Ethiodide: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of the synthesis pathway for quinaldine ethiodide, a versatile quaternary ammonium compound with significant applications in organic synthesis and drug development.[1][2] Tailored for researchers, scientists, and professionals in the field of drug development, this document moves beyond a simple recitation of protocols to offer a detailed examination of the reaction mechanisms, critical experimental parameters, and proven strategies for optimizing yield and purity.

Introduction: The Significance of Quinaldine Ethiodide

Quinaldine ethiodide, also known as 1-ethyl-2-methylquinolinium iodide, is a valuable heterocyclic compound.[2] Its structure, featuring a quaternized quinoline core, imparts unique chemical properties that make it a versatile reagent and a building block in the synthesis of more complex molecules.[1] In pharmaceutical development, it plays a role in enhancing the solubility and bioavailability of certain active pharmaceutical ingredients.[1] Furthermore, its derivatives are investigated for their potential in various therapeutic areas.

This guide will delineate a robust and reproducible two-step synthesis pathway, commencing with the formation of the quinaldine precursor via the Doebner-von Miller reaction, followed by its N-alkylation to yield the target compound, quinaldine ethiodide.

Part 1: Synthesis of Quinaldine via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and widely employed method for the synthesis of quinolines.[3][4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] For the synthesis of quinaldine (2-methylquinoline), aniline is reacted with crotonaldehyde or its in-situ generated equivalent from acetaldehyde.[5][6]

Mechanistic Insights

The reaction proceeds through a series of steps initiated by the Michael addition of aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and finally, an oxidation step to yield the aromatic quinoline ring system. The use of a strong acid catalyst is crucial for promoting these transformations. However, a significant challenge in the Doebner-von Miller reaction is the propensity for polymerization of the α,β-unsaturated carbonyl compound under these acidic conditions, which can lead to the formation of tar and a reduction in the yield of the desired product.[7]

Experimental Protocol: Doebner-von Miller Synthesis of Quinaldine

This protocol outlines a refined procedure designed to mitigate common side reactions and enhance the yield of quinaldine.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Crotonaldehyde (or Acetaldehyde)

-

Nitrobenzene (as an oxidizing agent, optional but recommended for improved yield)

-

Toluene

-

Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Appropriate glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 equivalent) and concentrated hydrochloric acid (3.0 equivalents). The mixture will become hot.

-

Addition of Oxidizing Agent (Optional): Add nitrobenzene (1.2 equivalents) to the stirred mixture.

-

Heating: Heat the mixture to reflux (approximately 90-110 °C).[6]

-

Slow Addition of Carbonyl Compound: Dissolve crotonaldehyde (1.2 equivalents) in toluene. Add this solution dropwise to the refluxing aniline mixture over a period of 1-2 hours.[7] This slow addition is critical to minimize polymerization.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over ice and then neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane) (3 x 100 mL).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude quinaldine by fractional distillation under vacuum.[6]

-

Troubleshooting and Optimization

-

Tar Formation: The most common issue is the formation of a thick, dark tar.[7] Employing a biphasic solvent system (e.g., water/toluene) and the slow, controlled addition of the α,β-unsaturated carbonyl compound are key mitigation strategies.[7]

-

Low Yield: Yields can be improved by the inclusion of an oxidizing agent like nitrobenzene.[6] Optimization of the acid catalyst and reaction temperature can also have a significant impact.[7]

Part 2: Synthesis of Quinaldine Ethiodide via N-Alkylation

The second stage of the synthesis involves the N-alkylation of the prepared quinaldine with ethyl iodide. This is a classic Menshutkin reaction, where a tertiary amine (the nitrogen atom in the quinaldine ring) attacks the electrophilic ethyl group of ethyl iodide, resulting in the formation of a quaternary ammonium salt.

Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of quinaldine acts as a nucleophile, attacking the carbon atom of ethyl iodide and displacing the iodide ion, which becomes the counter-ion in the resulting salt.

Experimental Protocol: N-Alkylation of Quinaldine

This protocol provides a straightforward and efficient method for the synthesis of quinaldine ethiodide.

Materials:

-

Quinaldine (prepared in Part 1)

-

Ethyl Iodide

-

Diethyl Ether

-

Ethanol (95%)

-

Appropriate glassware and safety equipment

Procedure:

-

Reaction: In a round-bottom flask, combine quinaldine (1.0 equivalent) and ethyl iodide (1.1 equivalents).

-

Heating: Gently heat the mixture on a steam bath. The reaction is often exothermic and may proceed rapidly, resulting in the solidification of the product.

-

Isolation and Washing: Once the reaction is complete and the mixture has solidified, allow it to cool to room temperature. Wash the solid product thoroughly with diethyl ether to remove any unreacted starting materials.

-

Purification by Recrystallization:

-

Dissolve the crude quinaldine ethiodide in a minimal amount of boiling 95% ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

-

Data Presentation

| Synthesis Step | Reactants | Key Reaction Conditions | Typical Yield | Purity |

| Part 1: Quinaldine Synthesis | Aniline, Crotonaldehyde, Hydrochloric Acid | Reflux in a biphasic system (e.g., water/toluene), slow addition of crotonaldehyde | 50-70% | >98% (GC) |

| Part 2: Quinaldine Ethiodide Synthesis | Quinaldine, Ethyl Iodide | Gentle heating, followed by recrystallization from ethanol | 80-90% | >99% (Titration)[2] |

Visualization of the Synthesis Pathway

Caption: Overall workflow for the two-step synthesis of quinaldine ethiodide.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the production of high-purity quinaldine ethiodide. By understanding the underlying reaction mechanisms and implementing the optimized experimental protocols, researchers can confidently synthesize this valuable compound for a wide range of applications in synthetic chemistry and drug discovery. Adherence to the described procedures for purification is essential for obtaining a product of the required quality for subsequent research and development activities.

References

-

What is the complete procedure for Doebner-von miller reaction ? - ResearchGate. (2018). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

- Process of making quinaldine. (1930). U.S. Patent 1,752,492.

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(7), 925. Retrieved from [Link]

-

One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent – A green chemistry approach. (2009). Journal of Chemical Sciences, 121(4), 481-484. Retrieved from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

An improvement in the Doebner-Miller synthesis of quinaldines. (1977). The Journal of Organic Chemistry, 42(5), 885-887. Retrieved from [Link]

-

Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2012). Letters in Organic Chemistry, 9(1), 54-61. Retrieved from [Link]

-

The mechanism of quinaldine preparation. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperidine, 1-ethyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from [Link]

-

(i) Complete the chemical reaction involved in the synthesis of compound .. - Filo. (2025). Retrieved from [Link]

-

Ethyl Iodide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020). Retrieved from [Link]

- Crystallization of quinoline derivatives and its preparation method. (2012). Chinese Patent CN102344438B.

-

Quinaldine red - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. iipseries.org [iipseries.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US1752492A - Process of making quinaldine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Ethyl-2-methylquinolinium iodide

This guide provides a comprehensive analysis of the spectral data for 1-Ethyl-2-methylquinolinium iodide (CAS 606-55-3), a quaternary quinolinium salt with significant applications in the synthesis of carbocyanine dyes.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.

Introduction: The Significance of this compound

This compound, also known as quinaldine ethiodide, is a yellow crystalline powder.[3] Its structure, featuring a permanently charged quaternary nitrogen atom within a quinoline ring system, makes it a valuable precursor in organic synthesis. The primary route to its synthesis is the N-alkylation of 2-methylquinoline with ethyl iodide, a classic Menshutkin reaction.[4]

The utility of this compound is intrinsically linked to its chemical structure, which can be unequivocally confirmed through a combination of spectroscopic techniques, primarily UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the spectral characteristics of this compound is paramount for verifying its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For conjugated systems like the quinolinium ring, this technique is particularly insightful.

Underlying Principles

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic quinolinium system. The extent of conjugation in the molecule dictates the energy required for these transitions, and consequently, the wavelength of maximum absorption (λmax). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer wavelengths.[5][6]

Solvent polarity can also influence the λmax. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.

Spectral Data

The UV-Vis absorption spectrum of this compound exhibits characteristic absorption bands in the ultraviolet and visible regions. While specific λmax values can vary slightly depending on the solvent, the following table summarizes representative data.

| Solvent | λmax (nm) | Transition |

| Ethanol | ~235, ~315 | π → π |

| Methanol | ~236, ~316 | π → π |

| Chloroform | ~238, ~318 | π → π* |

Note: The exact λmax values should be determined experimentally and can be found in spectral databases such as SpectraBase.[3] A key publication on the UV absorption spectra of this compound is "Ultraviolet absorption spectra of 1-ethyl-2-methyl quinolinium iodide" by Yadav et al., which can be consulted for detailed spectral data.[7]

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized protocol for obtaining the UV-Vis spectrum of this compound.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

-

Baseline Correction: Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.

-

Spectrum Acquisition: Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: Experimental workflow for UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide complementary information to build a complete structural picture of this compound.

Foundational Principles

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. The positively charged nitrogen atom in the quinolinium ring exerts a strong electron-withdrawing effect, leading to significant deshielding of the adjacent protons and carbons. This causes their signals to appear at higher chemical shifts (downfield) compared to their non-quaternized counterparts.[8]

In ¹H NMR, spin-spin coupling between neighboring, non-equivalent protons provides information about the connectivity of the molecule. The multiplicity of a signal (singlet, doublet, triplet, etc.) and the magnitude of the coupling constant (J) are key parameters for structural assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons of the quinoline ring, as well as the protons of the ethyl and methyl groups.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | ~8.5 - 9.5 | m | - |

| Aromatic-H | ~7.5 - 8.5 | m | - |

| N-CH₂ | ~5.0 | q | ~7.2 |

| C-CH₃ | ~3.1 | s | - |

| N-CH₂-CH₃ | ~1.6 | t | ~7.2 |

Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can be influenced by the solvent used. This data is representative and should be confirmed with experimental data from sources like SpectraBase.[3]

Interpretation:

-

The aromatic protons appear in the downfield region due to the deshielding effect of the aromatic ring currents and the positively charged nitrogen.

-

The methylene protons (N-CH₂) of the ethyl group appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

The methyl protons (C-CH₃) attached to the quinoline ring appear as a singlet as there are no adjacent protons to couple with.

-

The methyl protons of the ethyl group (N-CH₂-CH₃) appear as a triplet due to coupling with the two protons of the adjacent methylene group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Quaternary C (C=N) | ~155 |

| Aromatic CH | ~120 - 145 |

| Aromatic Quaternary C | ~130 - 140 |

| N-CH₂ | ~45 |

| C-CH₃ | ~20 |

| N-CH₂-CH₃ | ~15 |

Note: This data is representative and should be verified with experimental data from sources such as SpectraBase.[9]

Interpretation:

-

The carbon atom directly attached to the positively charged nitrogen (C=N) is significantly deshielded and appears at a high chemical shift.

-

The other aromatic carbons resonate in the typical range for quinoline systems.

-

The aliphatic carbons of the ethyl and methyl groups appear at lower chemical shifts.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher)

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes

-

Internal standard (e.g., TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set the appropriate acquisition parameters, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: Generalized workflow for NMR spectroscopy.

Synthesis and Structural Verification: A Cohesive Approach

The synthesis of this compound via the Menshutkin reaction is a straightforward yet crucial process. The spectral data discussed in this guide serve as the primary means of verifying the successful formation of the desired product.

Caption: Logical flow from synthesis to structural confirmation.

By comparing the experimental UV-Vis and NMR spectra of the synthesized compound with the reference data provided in this guide and in authoritative databases, researchers can confidently confirm the identity and purity of their this compound.

Conclusion

The spectral characterization of this compound by UV-Vis and NMR spectroscopy provides a detailed and definitive confirmation of its molecular structure. This guide has outlined the fundamental principles behind these techniques, presented representative spectral data, and provided standardized experimental protocols. For professionals in the pharmaceutical and chemical industries, a thorough understanding and application of these spectral analyses are essential for quality control, reaction monitoring, and the development of novel materials.

References

-

SpectraBase. (n.d.). 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Yadav, B. S., & Singhal, S. (2007). Ultraviolet absorption spectra of 1-ethyl-2-methyl quinolinium iodide. ResearchGate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

- Utreja, D. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry.

- Kühn, T., et al. (2018). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Max-Planck-Gesellschaft.

- Williams, D. H., & Fleming, I. (2019). Spectroscopic Methods in Organic Chemistry.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]

- Devia, C. M., et al. (2013). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules.

- Li, W., et al. (2022). Dearomative Periphery Modification of Quinolinium Salts to Assemble Ring-Encumbered Pyrrolidine–Tetrahydroquinoline Polycycles. Organic Letters.

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

- Das, S. (2022).

-

Jack Westin. (n.d.). UV/Vis Spectroscopy. Retrieved from [Link]

- Guńka, K., et al. (2023). Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. jackwestin.com [jackwestin.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. spectrabase.com [spectrabase.com]

Physical and chemical properties of 1-Ethyl-2-methylquinolinium iodide

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methylquinolinium Iodide

Abstract

This guide provides a comprehensive technical overview of this compound (Quinaldine Ethiodide), a quaternary ammonium salt of significant interest in synthetic chemistry. We delve into its core physical and chemical properties, offering field-proven insights into its molecular structure, synthesis, reactivity, and spectral characteristics. This document is designed to serve as a foundational resource, consolidating critical data and outlining robust experimental protocols to empower researchers in leveraging this compound's unique attributes, particularly in the development of cyanine dyes and other functional materials.

Introduction and Strategic Importance

This compound, a yellow crystalline solid, holds a pivotal role as a chemical intermediate. Its structure, featuring a quaternized quinoline core, imparts unique electronic and reactive properties. The positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent C2-methyl group. This activation is the cornerstone of its utility, rendering the methyl group susceptible to deprotonation by a base. The resulting methylene intermediate is a potent nucleophile, crucial for the construction of the polymethine chains that define carbocyanine dyes.[1] These dyes are indispensable in a range of applications, from photographic sensitizers and fluorescent labels in biomedical imaging to materials for optical data storage. A thorough understanding of the precursor's properties is therefore paramount for the rational design and synthesis of advanced functional dyes.

Molecular Structure and Identification

The compound consists of a planar 1-ethyl-2-methylquinolinium cation and an iodide anion.[2] The quaternization of the quinoline nitrogen by an ethyl group establishes a permanent positive charge within the aromatic system, which is key to its chemical behavior.

Figure 1: 2D structure of this compound.

Physicochemical and Crystallographic Properties

The compound is typically supplied as a yellow to brown crystalline powder.[3] Its key properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-ethyl-2-methylquinolin-1-ium iodide | [4] |

| Synonyms | Quinaldine ethiodide, N-Ethylquinaldinium iodide | [4] |

| CAS Number | 606-55-3 | [5] |

| Molecular Formula | C₁₂H₁₄IN | [5] |

| Molecular Weight | 299.15 g/mol | [4][5] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 231°C (with decomposition) | [6] |

| Solubility | Soluble in water (250 g/L) | [6][7] |

| Sensitivity | Light sensitive |[6] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insight into the solid-state arrangement of this compound. This analysis is crucial for understanding intermolecular interactions that can influence bulk properties like solubility and melting point.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 7.187 Å, b = 15.914 Å, c = 10.331 Å | |

| β Angle | 94.67° |

| Formula Units (Z) | 4 | |

The crystal structure consists of planar quinolinium cations stacked in columns along the a-axis, with iodide anions situated in the spaces between these columns. This layered arrangement is characteristic of organic charge-transfer complexes.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy provides unambiguous structural confirmation. The positive charge on the nitrogen atom causes significant deshielding of the protons on the quinolinium ring, shifting their signals downfield compared to the neutral 2-methylquinoline precursor.

-

¹H NMR: The spectrum is characterized by several key regions. Protons on the aromatic quinolinium core are expected to resonate in the downfield region, typically between δ 7.5-9.5 ppm .[8][9][10] The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), with the CH₂ protons adjacent to the positive nitrogen atom shifted downfield (approx. δ 4.5-5.0 ppm ). The C2-methyl protons appear as a sharp singlet, also deshielded by the adjacent positive nitrogen, typically around δ 3.0 ppm .

-

¹³C NMR: The carbon signals of the quinolinium ring will appear in the aromatic region (δ 120-160 ppm ). The carbons of the ethyl group and the C2-methyl group will be found in the aliphatic region, with the carbons directly attached to the nitrogen (N-CH₂ and C2) being the most downfield.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups. The spectrum will be dominated by C-H stretching vibrations from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹ ). Aromatic C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region. The presence of the ethyl and methyl groups will also contribute to C-H bending vibrations around 1375-1465 cm⁻¹ .

UV-Visible (UV-Vis) Spectroscopy

As a conjugated aromatic system, the quinolinium cation exhibits strong absorption in the UV region due to π → π* electronic transitions.[4][11] Quinolinium salts typically show multiple absorption bands, with characteristic maxima around 255 nm and 365 nm .[11] The exact position and intensity of these bands can be influenced by the solvent.[7] This property is the foundation for the vibrant colors of the cyanine dyes synthesized from this precursor.

Chemical Properties and Reactivity

Synthesis

The primary route for synthesizing this compound is the Menshutkin reaction . This is a classic Sₙ2 reaction involving the N-alkylation of 2-methylquinoline with an ethylating agent, typically ethyl iodide.[12] The reaction is often performed under reflux in a suitable solvent like methanol or acetonitrile to drive it to completion.

Figure 2: Synthetic workflow for this compound.

Reactivity: The Gateway to Cyanine Dyes

The most significant chemical property of this compound is the enhanced acidity of the C2-methyl protons. In the presence of a mild base (e.g., triethylamine, piperidine), a proton is abstracted to form a highly reactive neutral methylene intermediate.[1] This intermediate can then act as a nucleophile, attacking an electrophilic carbon—such as the C2 or C4 position of another quinolinium salt—to form the methine bridge that is the defining feature of cyanine dyes.[1][5]

Thermal and Electrochemical Properties

-

Thermal Stability: As indicated by its melting point, the compound is thermally stable up to approximately 231°C, after which it undergoes decomposition.[6] Thermogravimetric Analysis (TGA) would show a sharp mass loss around this temperature. Differential Scanning Calorimetry (DSC) would show a sharp endotherm corresponding to the melt, immediately followed by exothermic decomposition events.[3][13]

-

Electrochemical Behavior: Quinolinium salts are electrochemically active. Cyclic voltammetry studies on related compounds show that the quinolinium cation can undergo reduction at negative potentials, typically in the range of -0.4 to -1.1 V.[14] This redox activity is linked to their optical properties and is a key feature in applications involving redox-switchable chromophores.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Protocol: Synthesis via Menshutkin Reaction

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add 2-methylquinoline (10.0 g, 69.8 mmol, 1.0 equiv) and 100 mL of methanol.

-

Reaction: While stirring, add ethyl iodide (13.1 g, 84.0 mmol, 1.2 equiv) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The product will begin to precipitate as a yellow solid.

-

Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold diethyl ether (3 x 30 mL) to remove unreacted starting materials. Recrystallize from a minimal amount of hot ethanol to obtain pure yellow crystals.

-

Drying: Dry the purified crystals under vacuum at 40°C overnight.

Protocol: Single Crystal Growth for X-ray Diffraction

High-quality single crystals are required for X-ray crystallography. Slow cooling or vapor diffusion are effective methods.

-

Saturated Solution: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., methanol or ethanol) by gently heating.

-

Filtration: Filter the hot solution through a Pasteur pipet plugged with glass wool to remove any particulate impurities.[15]

-

Crystallization (Slow Evaporation): Transfer the clear filtrate to a clean vial. Cover the vial with paraffin film and pierce a few small holes with a needle. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[13]

-

Harvesting: Once suitable crystals (0.2-0.4 mm) have formed, carefully remove them from the mother liquor with tweezers.

Safety and Handling

-

GHS Hazards: this compound is classified as a skin and eye irritant.[4]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light due to its sensitivity.[6]

References

-

Bunger, P. C., et al. (1987). Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. Journal of Pharmaceutical Sciences, 76(6), 481-4. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69076, this compound. Available at: [Link]

-

Varlamova, E., et al. (2022). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Molecules, 27(23), 8283. Available at: [Link]

-

Sakanoue, S., et al. (1970). Crystal Structure of this compound, [(C12H14N)+·I−]. Bulletin of the Chemical Society of Japan, 43(5), 1332-1336. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis spectra of quinolium salt 8a (red) and dihydropyridine... Available at: [Link]

-

McMurry, J. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Available at: [Link]

-

Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Shindy, H. A. (2022). Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. Port Said Engineering Research Journal, 26(1), 1-10. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Available at: [Link]

- Google Patents. (n.d.). Cyanine dyes and synthesis methods thereof.

-

Pyka, A., et al. (2020). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 25(23), 5761. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Pareek, A., & Kalek, M. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv. Available at: [Link]

-

Sakanoue, S., et al. (1969). An ionic organic charge-transfer complex, this compound, and its structure. Journal of the Chemical Society D: Chemical Communications, (4), 166. Available at: [Link]

-

Chemistry Stack Exchange. (2021). The reason for selection of wavelengths in the spectrophotometry of Quinoline Yellow SS. Available at: [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... Available at: [Link]

Sources

- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. kns.org [kns.org]

- 13. azom.com [azom.com]

- 14. Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Ethyl-2-methylquinolinium Iodide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylquinolinium iodide, a quaternary ammonium salt, is a compound of significant interest in various chemical and pharmaceutical applications. Notably, it serves as a key precursor in the synthesis of carbocyanine dyes, which are widely used as fluorescent probes and in photographic emulsions.[1][2] Understanding the solubility of this ionic liquid in different solvent systems is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in aqueous and organic media, the underlying physicochemical principles, and robust methodologies for its determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄IN | [3] |

| Molecular Weight | 299.15 g/mol | [3] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 244 °C (decomposes) | [4] |

| CAS Number | 606-55-3 | [5] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications. For ionic liquids like this compound, solubility is governed by a complex interplay of factors including the nature of the cation and anion, and the properties of the solvent.

Aqueous Solubility

This compound exhibits high solubility in water. Commercial sources indicate a solubility of 250 g/L .[4] The temperature at which this solubility was determined is not specified, which is a crucial factor as temperature significantly influences the solubility of most solid compounds. The high aqueous solubility can be attributed to the ionic nature of the compound and the strong ion-dipole interactions between the quinolinium cation and the iodide anion with the polar water molecules.

Solubility in Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can form hydrogen bonds with the iodide anion, and its high polarity can effectively solvate both the cation and anion. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent capable of strong interactions with the ionic compound, though its slightly lower polarity might result in marginally lower solubility compared to methanol. |

| Acetone | Polar Aprotic | Moderate to Low | Acetone is a polar aprotic solvent. While its dipole moment allows for some solvation of the ions, the lack of hydrogen bond donating ability limits its interaction with the iodide anion, likely resulting in lower solubility compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for many salts. It can effectively solvate the 1-ethyl-2-methylquinolinium cation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to be a good solvent for this compound due to its ability to solvate the cation and the relatively large, soft iodide anion. |

Mechanistic Insights into Solubility

The dissolution of an ionic compound like this compound is an energetically driven process. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules (solvation energy) must overcome the energy required to break apart the crystal lattice of the solid (lattice energy).

-

In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess both a significant dipole moment and the ability to donate hydrogen bonds. The positively charged 1-ethyl-2-methylquinolinium cation is solvated by the negative end of the solvent's dipole (the oxygen atom). The iodide anion is strongly solvated by the hydrogen bond donating protons of the solvent. These strong ion-solvent interactions provide the necessary energy to overcome the lattice energy of the salt.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack acidic protons for hydrogen bonding. They are very effective at solvating the cation through ion-dipole interactions. While they cannot donate hydrogen bonds to the anion, their high polarity can still provide a degree of solvation for the iodide anion. For larger, more polarizable anions like iodide, this can be sufficient for significant solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a solid in a liquid.[6]

Shake-Flask Method Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the sealed container in a constant temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. For many ionic compounds, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected sample through a fine-pore (e.g., 0.22 µm) syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations. The absorbance of the quinolinium cation can be measured at its λmax.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Conclusion

This compound is a highly water-soluble ionic liquid. While quantitative data in organic solvents is sparse, its solubility is predicted to be high in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be lower in less polar or non-polar organic solvents. The principles of "like dissolves like," driven by the interplay of lattice energy and solvation energy, provide a robust framework for understanding these solubility characteristics. For precise and reliable solubility data, the shake-flask method, coupled with a validated analytical technique like UV-Vis spectrophotometry, is the recommended experimental approach. This in-depth understanding of the solubility of this compound is crucial for its effective application in research, development, and industrial processes.

References

-

This compound, 97% - Fisher Scientific. (URL: [Link])

-

606-55-3| Chemical Name : 1-Ethyl-2-methylquinolin-1-ium;iodide | Pharmaffiliates. (URL: [Link])

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. (URL: [Link])

-

The Solubility Parameters of Ionic Liquids - MDPI. (URL: [Link])

-

Solubilities of Salts in Mixed Solvents - nupeg.ufrn.br. (URL: [Link])

-

This compound | C12H14IN | CID 606-55-3 - PubChem. (URL: [Link])

-

What is the difference between polar protic and aprotic solvents? - YouTube. (URL: [Link])

-

Solubility of Two Stable Iminium Salts in 12 Polar Solvents. (URL: [Link])

-

Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC - NIH. (URL: [Link])

-

Comparison of development methods based on UV/VIS spectrophotometry and ICP OES for the determination of iodine in pharmaceutica - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. (URL: [Link])

-

606-55-3| Chemical Name : 1-Ethyl-2-methylquinolin-1-ium;iodide | Pharmaffiliates. (URL: [Link])

Sources

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 1-Ethyl-2-methylquinolinium iodide

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2-methylquinolinium Iodide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS 606-55-3), a key intermediate in synthetic organic chemistry. Primarily known for its role as a precursor in the production of carbocyanine dyes, this quaternary quinolinium salt is synthesized through a classic N-alkylation reaction.[1][2][3] This document details the underlying chemical principles, provides a field-proven experimental protocol, and outlines the analytical techniques required to validate the structure and purity of the final product. It is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this compound.

Introduction: The Significance of Quaternary Quinolinium Salts

Quinolinium salts represent a class of heterocyclic compounds with a wide array of applications, stemming from their unique electronic and structural properties. The quaternization of the nitrogen atom in the quinoline ring system not only enhances solubility but also critically activates adjacent positions, particularly the methyl group at the C2 position. This activation is the cornerstone of their utility in synthesis.

This compound, also known as Quinaldine Ethiodide, is a prototypical example. Its primary and most well-established application is as a building block for various polymethine and cyanine dyes.[1][2] These dyes are characterized by their strong absorption in the visible and near-infrared regions, making them valuable as photosensitizers, fluorescence probes, and agents in dental bleaching.[4] The synthesis of the dye Quinaldine Red, for instance, proceeds via a condensation reaction involving the activated methyl group of this compound.[4] This guide provides the essential knowledge to reliably synthesize and characterize this important precursor.

Synthesis of this compound

The formation of this compound is achieved through the direct N-alkylation of 2-methylquinoline (quinaldine). This reaction is a classic example of the Menshutkin reaction, where a tertiary amine (the nitrogen of the quinoline ring) is alkylated by an alkyl halide (ethyl iodide) to form a quaternary ammonium salt.[1]

The lone pair of electrons on the nitrogen atom of the 2-methylquinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide. The iodide ion is displaced, forming the stable 1-Ethyl-2-methylquinolinium cation and an iodide counter-ion. The reaction is typically driven to completion by heating under reflux.

Caption: The Menshutkin reaction for synthesizing this compound.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and purification of this compound.

Materials:

-

2-methylquinoline (quinaldine)

-

Ethyl iodide (iodoethane)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methylquinoline and a slight molar excess of ethyl iodide. Use absolute ethanol as the solvent to dissolve the reactants. A typical ratio is 1:1.2 of 2-methylquinoline to ethyl iodide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is often carried out for several hours to ensure completion.[1][5] The progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation (Precipitation): After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. The product, being a salt, is less soluble in cold ethanol and will precipitate out of the solution.

-

Filtration: Collect the precipitated yellow crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether or cold ethanol to remove any unreacted starting materials.

-

Purification (Recrystallization): For higher purity, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent. The final product is typically a yellow to brown crystalline powder.[6][7]

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of physical and spectroscopic methods provides a self-validating system for characterization.

Caption: General experimental workflow for the characterization of the synthesized product.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄IN | [2][3][6] |

| Molecular Weight | 299.15 g/mol | [2][3][6] |

| Appearance | Yellow to brown crystalline powder | [6][7][8] |

| Melting Point | ~231-244 °C (with decomposition) | [2][8] |

| Solubility | Soluble in water; Soluble in ethanol (250 g/L) | [2] |

The melting point is a crucial indicator of purity. A sharp melting point within the literature range suggests a pure sample.

Spectroscopic Analysis

¹H NMR Spectroscopy: Proton NMR is arguably the most powerful tool for structural elucidation of this compound. The expected signals are:

-

Ethyl Group (CH₂): A quartet, due to coupling with the three protons of the adjacent methyl group.

-

Ethyl Group (CH₃): A triplet, due to coupling with the two protons of the adjacent methylene group.

-

C2-Methyl Group (CH₃): A singlet, as there are no adjacent protons to couple with.

-

Quinolinium Ring Protons: A series of doublets and triplets in the aromatic region of the spectrum, characteristic of the quinoline ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 12 unique carbon atoms in the cationic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions include:

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

-

C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.

UV-Vis Spectroscopy: The compound exhibits characteristic ultraviolet-visible absorption bands due to the π-electron system of the quinolinium chromophore. Research indicates absorption maxima around 355 nm and 650 nm in certain solutions, which can be attributed to iodide ion interactions and the cation itself.[9]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. The synthesis should be performed in a well-ventilated fume hood, especially as ethyl iodide is a volatile and hazardous substance.

Conclusion

The synthesis of this compound via the Menshutkin reaction is a robust and reliable method for producing this valuable chemical intermediate. This guide provides a comprehensive framework, from the foundational chemistry to a detailed experimental protocol and the necessary analytical validation steps. Adherence to this self-validating system of synthesis and characterization ensures the production of high-purity material suitable for demanding applications in dye synthesis and other areas of chemical research.

References

-

Quinaldine red - Wikipedia . Wikipedia. Available at: [Link]

-

This compound | C12H14IN | CID 69076 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Ultraviolet absorption spectra of 1-ethyl-2-methyl quinolinium iodide - ResearchGate . ResearchGate. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI . MDPI. Available at: [Link]

-

1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. . Chemdad. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Quinaldine red - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. A10584.22 [thermofisher.com]

- 8. 1-ETHYLQUINALDINIUM IODIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature of 1-Ethyl-2-methylquinolinium iodide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 1-Ethyl-2-methylquinolinium iodide. Rather than a procedural overview, this document elucidates the systematic chemical grammar and logic underpinning its name, offering foundational insights for professionals engaged in chemical synthesis, analysis, and pharmaceutical development.

Introduction: Deconstructing the Name

The name this compound precisely describes a specific chemical entity comprising a positively charged organic cation and an iodide anion. The systematic nature of IUPAC nomenclature ensures that this name corresponds to one and only one molecular structure, a critical requirement for reproducibility and regulatory compliance in scientific research. This guide will dissect the name into its constituent parts: the parent heterocycle, its substituents, the indication of charge, and the counter-ion, explaining the rationale for each component based on established IUPAC rules.

Table 1: Core Components of this compound

| Component | Type | Function in Nomenclature |

| Quinoline | Parent Heterocycle | Defines the core bicyclic aromatic structure. |

| -ium | Suffix | Denotes a positive charge on the nitrogen atom of the parent heterocycle, forming a cation. |

| 1-Ethyl | Substituent | An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1. |

| 2-Methyl | Substituent | A methyl group (-CH₃) attached to the carbon atom at position 2. |

| Iodide | Counter-ion | The inorganic anion (I⁻) that balances the positive charge of the organic cation. |

The Structural Foundation: The Quinolinium Cation

The core of the compound is the 1-Ethyl-2-methylquinolinium cation. Understanding its name requires a step-by-step analysis of the nomenclature rules for substituted, charged heterocyclic systems.

The Parent Heterocycle: Quinoline

Quinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[1][2] Its structure and, crucially, its numbering system are the foundation of the IUPAC name. Per IUPAC guidelines, the numbering of the quinoline ring is fixed and starts from the nitrogen atom, proceeding around the pyridine ring first and then through the benzene ring. The carbon atoms at the ring fusion are not numbered in sequence.[3][4]

The standard numbering is paramount for unambiguously assigning the positions of substituents.[5]

Caption: Standard IUPAC numbering of the quinoline heterocycle.

Quaternization and the "-ium" Suffix

The compound is a quaternary ammonium salt.[6] This means the nitrogen atom of the quinoline ring is bonded to four carbon atoms (two within the ring, one in the ethyl group, and one in the methyl group's neighboring carbon), and therefore carries a formal positive charge.

According to IUPAC Rule C-816.2, when a base whose name does not end in "-amine" (such as quinoline) is quaternized, the cationic nature is denoted by adding the suffix "-ium" to the name of the base, with elision of the terminal "e".[7]

-

Quinoline (the neutral base) → Quinolinium (the cation)

This simple rule efficiently communicates the presence of a positive charge on the heterocyclic nitrogen atom.

Substituent Naming and Locants

The name identifies two alkyl substituents attached to the quinolinium core:

-

2-methyl : A methyl group (-CH₃) is located at position 2 of the quinoline ring.

-

1-Ethyl : An ethyl group (-CH₂CH₃) is attached at position 1, which is the nitrogen atom.

The prefixes "ethyl" and "methyl" are alphabetized in the final name, irrespective of their numerical locants.[8] This is a fundamental rule in IUPAC nomenclature to ensure consistency.

Assembling the Full IUPAC Name

The process of constructing the final name follows a logical sequence based on the principles outlined above.

Caption: IUPAC Naming Workflow for this compound.

-

Parent Cation : Start with the base name "quinoline" and add the "-ium" suffix to denote the charge, resulting in "quinolinium ".

-

Prefixes : Identify the substituents and their locants: "2-methyl" and "1-ethyl".

-

Alphabetize : Arrange the substituents alphabetically: "ethyl" comes before "methyl".

-

Assemble Cation : Combine the alphabetized prefixes with the parent cation name: 1-Ethyl-2-methylquinolinium .

-

Add Anion : Add the name of the counter-ion, separated by a space: iodide .

This systematic assembly results in the final, unambiguous IUPAC name: This compound .[9]

Synthesis and Application Context

General Synthesis Protocol

This compound is typically synthesized via the Menshutkin reaction, a classic method for forming quaternary ammonium salts.

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the starting material, 2-methylquinoline (also known as quinaldine), acts as a nucleophile. It attacks the electrophilic ethyl carbon of an ethylating agent, typically iodoethane (ethyl iodide).

Step 2: Salt Formation This nucleophilic substitution (Sₙ2) reaction forms a new carbon-nitrogen bond. The iodide ion, having been displaced from the iodoethane, serves as the counter-ion to the newly formed positively charged quinolinium cation.

Experimental Workflow: Synthesis of this compound

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent (e.g., acetonitrile or ethanol).

-

Addition of Alkylating Agent : Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of iodoethane to the solution.

-

Reaction : Heat the mixture to reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold diethyl ether to remove unreacted starting materials.

-

Drying & Characterization : Dry the purified yellow crystalline powder under vacuum.[9] Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Significance in Research and Development

Quinolinium salts, including this compound, are important compounds in several scientific domains.

-

Dye Synthesis : It serves as a crucial precursor in the synthesis of carbocyanine dyes.[10][11][12] These dyes are known for their strong absorption and fluorescence properties and are used as photosensitizers in various applications.

-

Fluorescent Probes : The quinolinium core is a fluorophore.[13] Derivatives are developed as fluorescent probes for sensing and imaging, including monitoring pH changes in biological and chemical systems.[14][15][16] The quaternization of the nitrogen generally enhances the fluorescence properties compared to the neutral quinoline base.[17]

-

Drug Development : The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] While this specific iodide salt is primarily a synthetic intermediate, its derivatives are explored for a range of therapeutic applications.

Conclusion

The IUPAC name This compound is a model of systematic chemical nomenclature. Each component of the name—from the parent heterocycle and its numbering to the suffixes and prefixes indicating charge and substitution—is dictated by a clear and logical set of rules. For researchers, scientists, and drug development professionals, a thorough understanding of this system is not merely academic; it is a prerequisite for accurate communication, unambiguous structural representation, and the foundational integrity of chemical research and development.

References

-

De Ras, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]

-

van der Stelt, M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH National Library of Medicine. Available at: [Link]

-

Chemystery solved. (2021). IUPAC nomenclature: Quinolines and Isoquinolines. YouTube. Available at: [Link]

-

All about chemistry. (2020). IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. YouTube. Available at: [Link]

-

Majumdar, R., et al. (2021). Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zhang, J., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.1: Naming Amines. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.1: Naming Amines. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide - 13C NMR. SpectraBase. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide - ATR-IR. SpectraBase. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide - UV-VIS. SpectraBase. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-Ethyl-2-methylquinolin-1-ium;iodide. Available at: [Link]

-

OpenStax. (2023). 24.1 Naming Amines - Organic Chemistry. Available at: [Link]

-

Yadav, B. S., et al. (2007). Ultravoilet absorption spectra of 1-ethyl-2-methyl quinolinium iodide. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Ring numbering of the quinolinium derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure and numbering of quinoline. Available at: [Link]

-

IUPAC. (2025). quaternary ammonium compounds (Q05003). The IUPAC Compendium of Chemical Terminology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

ACD/Labs. (n.d.). Rule C-816 Ammonium Compounds. Available at: [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Available at: [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link]

-

Weber, B. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. University of Wisconsin-Madison. Available at: [Link]

-

Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. acdlabs.com [acdlabs.com]

- 8. cuyamaca.edu [cuyamaca.edu]

- 9. This compound | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 1-Ethyl-2-Methylchinoliniodid, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 12. fishersci.at [fishersci.at]